molecular formula C16H10BrFO5S B3300530 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one CAS No. 902623-26-1

6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one

Cat. No. B3300530
CAS RN: 902623-26-1
M. Wt: 413.2 g/mol
InChI Key: KCFOSTCLKDIBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one, also known as Compound 1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways. In cancer research, 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. In neurological disorders, 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In inflammation, 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 has been found to have various biochemical and physiological effects in different studies. In cancer research, 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological disorders, 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 has been found to improve cognitive function and protect against oxidative stress and inflammation. In inflammation, 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Another advantage is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation of using 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 in lab experiments is its limited availability and high cost, which may hinder its widespread use.

Future Directions

There are several future directions for research on 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1. One direction is to further investigate its potential therapeutic properties in cancer research, neurological disorders, and inflammation. Another direction is to explore its potential as a drug candidate and develop more cost-effective synthesis methods. Additionally, future research could focus on the optimization of 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1's structure to improve its efficacy and reduce any potential side effects.
Conclusion:
In conclusion, 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 is a synthetic compound that has shown potential therapeutic properties in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 and its possible applications in drug development.

Scientific Research Applications

6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 has been studied for its potential therapeutic properties in various fields, including cancer research, neurological disorders, and inflammation. In cancer research, 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 has been found to have neuroprotective effects and improve cognitive function. In inflammation, 6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 1 has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

6-bromo-3-(4-fluorophenyl)sulfonyl-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFO5S/c1-22-13-8-10(17)6-9-7-14(16(19)23-15(9)13)24(20,21)12-4-2-11(18)3-5-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFOSTCLKDIBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-((4-fluorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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